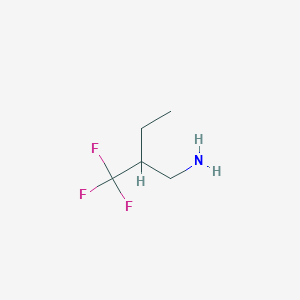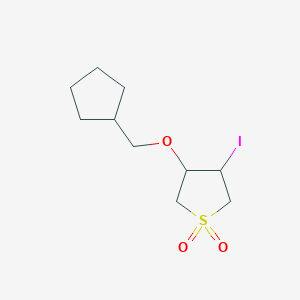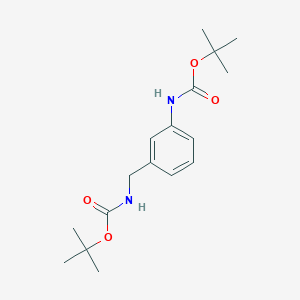![molecular formula C12H14BrClO B13305394 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene is an organic compound with the molecular formula C12H14BrClO and a molecular weight of 289.60 g/mol . This compound is characterized by the presence of a bromocyclopentyl group attached to a chlorobenzene ring through an oxy-methyl linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene typically involves the reaction of 2-bromocyclopentanol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-chlorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-methoxybenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)benzene
Comparison: 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene is unique due to the presence of both bromocyclopentyl and chlorobenzene moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[(2-bromocyclopentyl)oxymethyl]-2-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-3-7-12(10)15-8-9-4-1-2-6-11(9)14/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
BWKXXHYRVKGWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


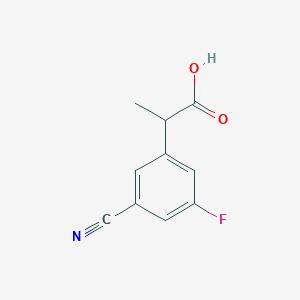
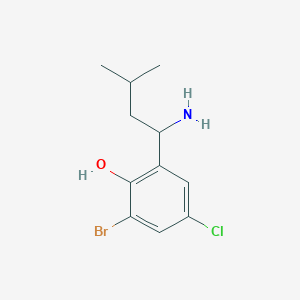
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
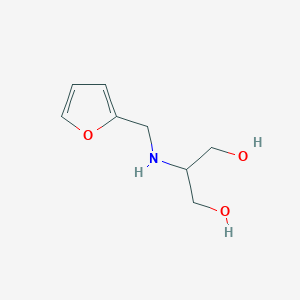
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
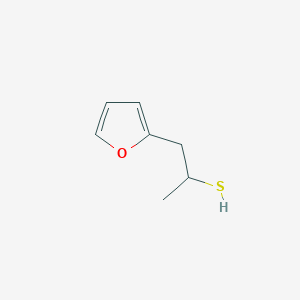
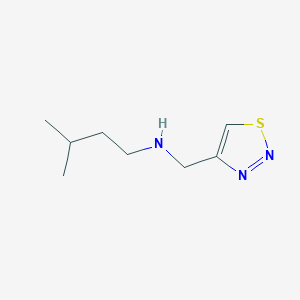
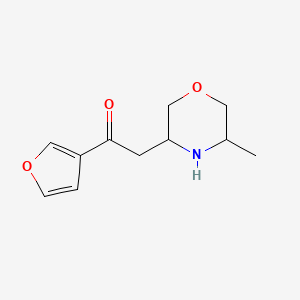
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
